molecular formula C5H12ClNO3 B2666132 (1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride CAS No. 2470280-33-0

(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride

Cat. No. B2666132
CAS RN: 2470280-33-0
M. Wt: 169.61
InChI Key: FFMBDHVPIWEHIX-DEVUXVJFSA-N
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Description

(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol; hydrochloride, also known as ACPD, is a synthetic compound used in scientific research. It belongs to the class of amino acids and is commonly used as an agonist for metabotropic glutamate receptors. ACPD is widely used in neuroscience research to study the mechanism of action of glutamate receptors and their role in synaptic transmission.

Scientific Research Applications

Synthesis and Biological Activity

  • Research on spirocyclic analogues of nucleosides, including those related to "(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride", has been conducted to explore their synthesis, isomeric assignment, and biological activity. These studies have identified modest inhibitors of human cytomegalovirus and Epstein-Barr virus, among other findings (Guan et al., 2000).

Chemical Synthesis and Characterization

  • An efficient route towards a new branched tetrahydrofurane δ-sugar amino acid from a pyrolysis product of cellulose has been developed, showcasing the potential of using renewable resources for the synthesis of complex molecules with potential applications in peptidomimetics (Defant et al., 2011).

Mechanistic Studies

  • The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride in alkaline solutions have been investigated, providing insights into the stability and degradation pathways of cyclopentane derivatives (Roy, 1995).

Stereoselective Synthesis

  • Research into the stereoselective synthesis of non-symmetric dihydroxyethylene dipeptide isosteres via epoxy alcohols derived from alpha-amino acids has contributed to the development of potential new HIV-protease inhibitors (Benedetti et al., 1999).

properties

IUPAC Name

(1R,2R,3R)-3-aminooxycyclopentane-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c6-9-4-2-1-3(7)5(4)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMBDHVPIWEHIX-DEVUXVJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1O)O)ON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]([C@@H]1O)O)ON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride

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